![molecular formula C17H19ClN4O B2584434 (3-Chlorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone CAS No. 2415600-81-4](/img/structure/B2584434.png)
(3-Chlorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone
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Overview
Description
(3-Chlorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone, commonly known as CP-673451, is a small molecule inhibitor of the vascular endothelial growth factor receptor-2 (VEGFR-2). CP-673451 has been widely studied for its potential in cancer treatment and has shown promising results in preclinical studies.
Mechanism of Action
CP-673451 is a potent inhibitor of (3-Chlorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone, which plays a crucial role in angiogenesis, the process of forming new blood vessels. By inhibiting (3-Chlorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone, CP-673451 prevents the formation of new blood vessels in tumors, leading to tumor growth inhibition and metastasis prevention.
Biochemical and Physiological Effects
CP-673451 has been shown to inhibit the activation of downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival, proliferation, and migration. CP-673451 also induces apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
CP-673451 has several advantages for lab experiments, including its high potency and specificity for (3-Chlorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone. However, CP-673451 has limitations, including its poor solubility in water and potential toxicity at high doses.
Future Directions
There are several future directions for the study of CP-673451. One potential direction is to investigate its efficacy in combination with other targeted therapies and immunotherapies. Another direction is to study its potential in other diseases, such as diabetic retinopathy and age-related macular degeneration. Additionally, further research is needed to optimize the synthesis method and improve the pharmacokinetic properties of CP-673451.
Synthesis Methods
CP-673451 can be synthesized using a four-step process starting with the reaction of 3-chlorophenylacetonitrile with 6-methyl-4-pyrimidinamine to form 3-chlorophenyl-6-methylpyrimidin-4-ylacetonitrile. This intermediate is then reacted with piperidine to form (3-chlorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone. The final product is obtained after purification by column chromatography.
Scientific Research Applications
CP-673451 has been extensively studied for its potential in cancer treatment. It has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast, lung, and colon cancer cells. CP-673451 has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.
properties
IUPAC Name |
(3-chlorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O/c1-12-9-16(20-11-19-12)21-15-5-7-22(8-6-15)17(23)13-3-2-4-14(18)10-13/h2-4,9-11,15H,5-8H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXEWRMGINNHSKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)NC2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-chlorobenzoyl)piperidin-4-yl]-6-methylpyrimidin-4-amine |
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